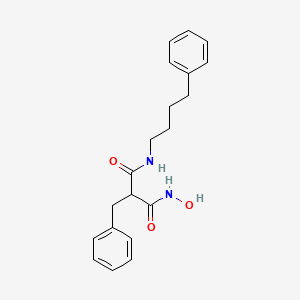

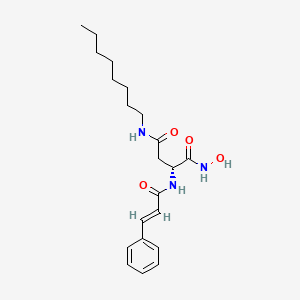

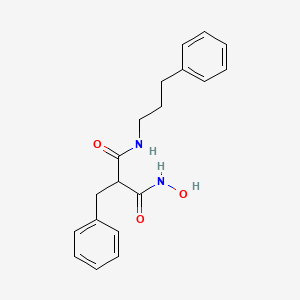

2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-bencil-N1-hidroxi-N3-(3-fenilpropil)malonamida es un compuesto orgánico sintético conocido por sus posibles aplicaciones en química medicinal. Se caracteriza por la presencia de un grupo bencilo, un grupo hidroxilo y un grupo fenilpropilo unidos a un núcleo de malonamida. Este compuesto ha sido estudiado por sus efectos inhibitorios sobre ciertas enzimas y sus posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 2-bencil-N1-hidroxi-N3-(3-fenilpropil)malonamida normalmente implica los siguientes pasos:

Formación del núcleo de malonamida: El núcleo de malonamida se sintetiza haciendo reaccionar ácido malónico con amoníaco o una amina en condiciones controladas.

Introducción del grupo bencilo: El grupo bencilo se introduce mediante una reacción de sustitución nucleófila utilizando cloruro de bencilo y una base adecuada.

Adición del grupo hidroxilo: El grupo hidroxilo se introduce mediante reacciones de hidroxilación, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Unión del grupo fenilpropilo: El grupo fenilpropilo se une mediante una reacción de alquilación de Friedel-Crafts utilizando cloruro de fenilpropilo y un catalizador ácido de Lewis.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas de síntesis automatizados y estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-bencil-N1-hidroxi-N3-(3-fenilpropil)malonamida se somete a diversas reacciones químicas, entre ellas:

Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: El grupo carbonilo se puede reducir de nuevo a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Ácido nítrico para la nitración, halógenos (cloro, bromo) para la halogenación.

Principales productos

Oxidación: Formación de derivados carbonílicos.

Reducción: Regeneración del grupo hidroxilo.

Sustitución: Formación de derivados nitro o halogenados.

4. Aplicaciones de la investigación científica

La 2-bencil-N1-hidroxi-N3-(3-fenilpropil)malonamida se ha explorado para diversas aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en química de coordinación.

Biología: Se ha estudiado por sus efectos inhibitorios sobre enzimas como las aminopeptidasas, que participan en el metabolismo de las proteínas.

Industria: Posibles aplicaciones en el desarrollo de nuevos materiales y productos farmacéuticos.

Aplicaciones Científicas De Investigación

2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide has been explored for various scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its inhibitory effects on enzymes such as aminopeptidases, which are involved in protein metabolism.

Industry: Potential applications in the development of new materials and pharmaceuticals.

Mecanismo De Acción

El mecanismo de acción de la 2-bencil-N1-hidroxi-N3-(3-fenilpropil)malonamida implica su interacción con dianas moleculares específicas:

Inhibición enzimática: Inhibe las aminopeptidasas uniéndose al sitio activo, impidiendo que la enzima catalice su sustrato.

Vías moleculares: Esta inhibición interrumpe las vías del metabolismo de las proteínas, lo que lleva a la acumulación de péptidos y afecta a las funciones celulares.

Comparación Con Compuestos Similares

Compuestos similares

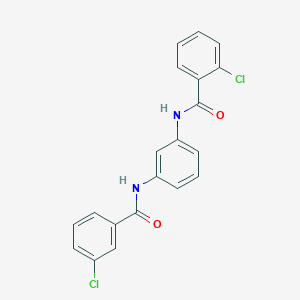

- 2-(3-fenoxibencil)-N1-hidroxi-N3-(3-fenilpropil)malonamida

- 2-(3-fenoxibencil)-N1-hidroxi-N3-(4-fenilbutil)malonamida

Unicidad

La 2-bencil-N1-hidroxi-N3-(3-fenilpropil)malonamida es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su combinación de grupos bencilo, hidroxilo y fenilpropilo permite interacciones específicas con dianas moleculares, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

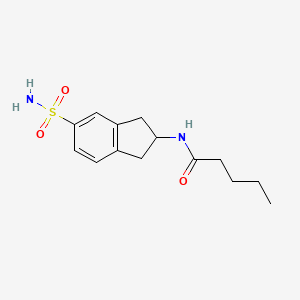

Fórmula molecular |

C19H22N2O3 |

|---|---|

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

2-benzyl-N-hydroxy-N'-(3-phenylpropyl)propanediamide |

InChI |

InChI=1S/C19H22N2O3/c22-18(20-13-7-12-15-8-3-1-4-9-15)17(19(23)21-24)14-16-10-5-2-6-11-16/h1-6,8-11,17,24H,7,12-14H2,(H,20,22)(H,21,23) |

Clave InChI |

CQGGQNFRJIAPHA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCCNC(=O)C(CC2=CC=CC=C2)C(=O)NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.